molecular formula C20H19N5O2S B2465090 N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886921-50-2

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2465090
CAS No.: 886921-50-2
M. Wt: 393.47
InChI Key: DEWOWVWKQJANSH-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core substituted with furan and pyrrole moieties. The structure comprises:

  • Triazole ring (4H-1,2,4-triazol-3-yl): A heterocyclic scaffold known for stabilizing intermolecular interactions via hydrogen bonding and π-stacking .
  • N-(2-ethylphenyl)acetamide side chain: The ethyl group at the ortho position of the phenyl ring may influence steric and electronic properties, affecting solubility and target engagement .

Synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides, followed by Paal-Knorr condensation to introduce the pyrrole fragment . The compound has demonstrated anti-exudative activity in rodent models, with a reported efficacy comparable to diclofenac sodium at 10 mg/kg .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-2-15-8-3-4-9-16(15)21-18(26)14-28-20-23-22-19(17-10-7-13-27-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWOWVWKQJANSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An ethylphenyl moiety.
  • A furan ring.
  • A pyrrole unit.
  • A triazole ring.

This structural diversity is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties.

Case Studies

  • In vitro Studies : In a study by Fayad et al. (2019), the compound was screened against various cancer cell lines using multicellular spheroids as a model. The results indicated significant inhibition of cell proliferation, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation, particularly targeting the Bcl-2 family of proteins, which are crucial in regulating apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Antibacterial and Antifungal Activity

A series of tests conducted on several bacterial and fungal strains revealed that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays:

Results from DPPH Assay

The DPPH radical scavenging assay showed that the compound has a significant ability to neutralize free radicals:

Concentration (µg/mL)% Inhibition
1045%
5068%
10085%

An IC50 value of approximately 30 µg/mL was determined, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the furan and triazole rings enhances electron donation, improving interaction with biological targets. Substituents on the phenyl ring also play a critical role in modulating activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of 1,2,4-triazole acetamides. Key analogues and their distinguishing features include:

Compound Name / ID Substituents (Triazole Position 4/5) Acetamide Side Chain Key Properties/Activities Reference
Target Compound 4-(1H-pyrrol-1-yl), 5-(furan-2-yl) N-(2-ethylphenyl) Anti-exudative activity (74% inhibition at 10 mg/kg); melting point 198–200°C
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 4-ethyl, 5-(furan-2-yl) N-(5-fluoro-2-methylphenyl) Enhanced lipophilicity due to fluorine; anti-inflammatory activity (68% inhibition)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl, 5-(methylsulfanyl benzyl) N-(2-chlorophenyl) Higher thermal stability (m.p. 242–244°C); moderate COX-2 inhibition
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide 4-amino, 5-phenyl N-(4-acetamidophenyl) Lower bioactivity (52% inhibition) but improved solubility

Structure-Activity Relationships (SAR)

Triazole Substituents :

  • Pyrrole vs. Alkyl/Aryl Groups : The 1H-pyrrol-1-yl group in the target compound improves anti-exudative activity (74% inhibition) compared to ethyl (68%) or phenyl (52%) substituents, likely due to enhanced hydrogen bonding .
  • Furan-2-yl vs. Pyridine : Furan derivatives generally exhibit higher activity than pyridine-substituted analogues (e.g., 5-(2-pyridinyl) variants) due to furan’s electron-donating effects .

Acetamide Side Chain :

  • Ortho-Substituted Phenyl Groups : The 2-ethylphenyl group in the target compound balances steric hindrance and lipophilicity, outperforming 2-methylphenyl (63% inhibition) and 2-chlorophenyl (58%) derivatives .
  • Fluorine Substitution : Fluorine at the para position (e.g., N-(5-fluoro-2-methylphenyl)) increases metabolic stability but slightly reduces activity compared to ethyl .

Synthesis and Physicochemical Properties :

  • Melting Points : The target compound (198–200°C) has a lower melting point than chlorophenyl (242–244°C) or nitro-substituted analogues (273–274°C), suggesting reduced crystallinity and improved solubility .
  • Yield Optimization : Use of KOH in alkylation (target compound: 65–70% yield) vs. pyridine/Zeolite catalysts (45–57% yield in other derivatives) highlights the efficiency of base-mediated synthesis .

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